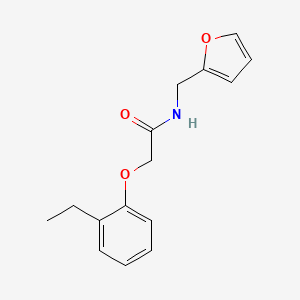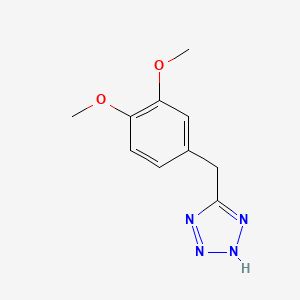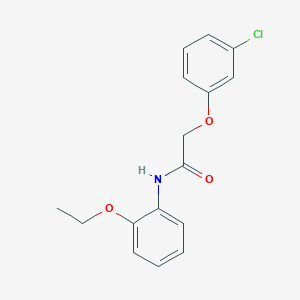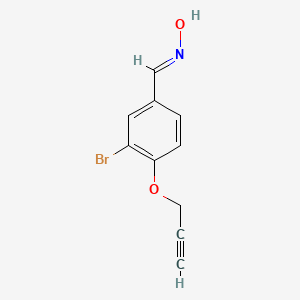![molecular formula C23H28N6O B5540310 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals with a core structure incorporating elements of imidazole and pyrimidine rings, which are significant for their potential in various biological activities and chemical properties. The interest in such compounds is driven by their applications in pharmacology, chemistry, and materials science.
Synthesis Analysis
The synthesis of derivatives similar to the specified compound involves nucleophilic substitution reactions, cyclocondensations, and interactions with different reagents to introduce various functional groups. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by nucleophilic substitution reactions of their core structure with various sulfonyl chlorides, showing potential antiproliferative activity (Mallesha et al., 2012).
Molecular Structure Analysis
Detailed crystal and molecular structure analyses provide insight into the geometrical conformation of similar compounds. For instance, the analysis of dimethylisothiazolopyridine and its derivatives revealed specific tautomeric forms and conformational dependencies influenced by substituent effects, as elucidated through direct methods and electron density maps (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions leads to the formation of novel derivatives with distinct chemical properties. For instance, the transformation of 6-azido-1,3-dimethyluracils into fused pyrimidines like isoxazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines through thermolysis and photolysis demonstrates the versatile chemical reactivity of these compounds (Hirota et al., 1983).
科学的研究の応用
Antiproliferative Activity
Research has identified derivatives related to the core structure of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine, showcasing antiproliferative effects against human cancer cell lines. For instance, a study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines. Compounds within this series displayed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Synthesis of Novel Heterocyclic Compounds
The compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Research involving the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showcased their role as anti-inflammatory and analgesic agents. These compounds exhibited high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).
Antimicrobial and Antiproliferative Activities
Another study synthesized and evaluated a series of novel heterocycles for their antimicrobial and antiproliferative activities. This research not only demonstrated the compounds' effectiveness against various microbial strains but also highlighted their potential in anticancer applications. The study also included molecular docking and computational analyses to explore the mechanisms underlying these activities, providing a deeper understanding of the compounds' interactions with biological targets (Fahim et al., 2021).
特性
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-18(2)29(16-24-17)22-15-21(25-19(3)26-22)27-11-13-28(14-12-27)23(30)10-9-20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHDJULCWQKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)



![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)